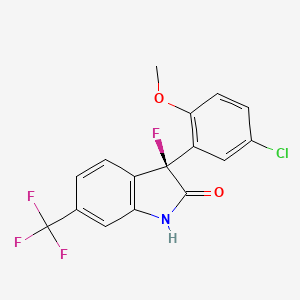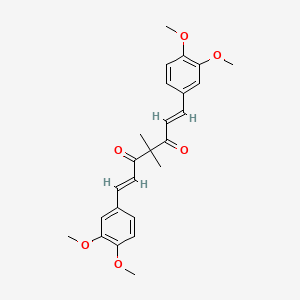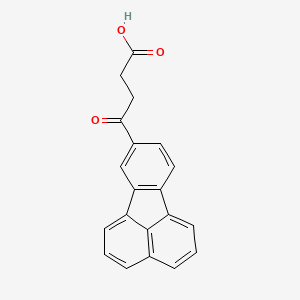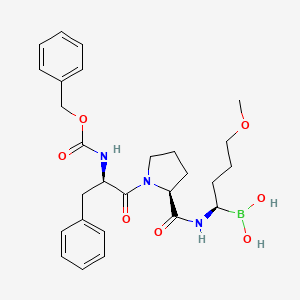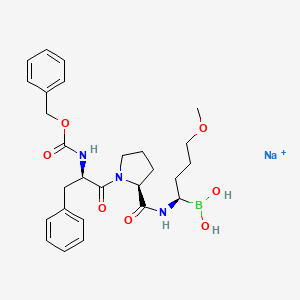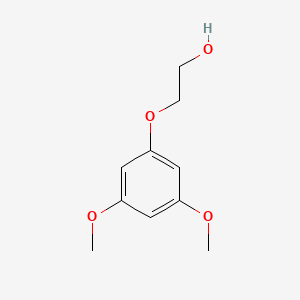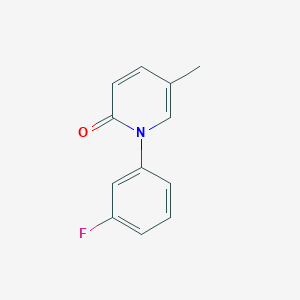
氟芬尼酮
描述
Fluorofenidone (AKF-PD) is a novel pyridone agent . It has the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol . It is also known by other synonyms such as 1-(3-fluorophenyl)-5-methylpyridin-2-one .
Molecular Structure Analysis
Fluorofenidone has a complex molecular structure. Its IUPAC name is 1-(3-fluorophenyl)-5-methylpyridin-2-one . The InChI string and Canonical SMILES provide more details about its molecular structure . A detailed analysis of its structure was performed using single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
Fluorofenidone has a molecular weight of 203.21 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. Its Rotatable Bond Count is 1 . Other properties like Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, and Heavy Atom Count are also provided .科学研究应用
肾间质纤维化
氟芬尼酮已被证明可以减轻肾间质纤维化。 它发挥着强大的抗NLRP3炎性体和抗纤维化活性,这对于减轻肾脏纤维化至关重要 .
炎症抑制
研究表明,氟芬尼酮可以抑制与肾纤维化相关的炎症。 它在肾小管间质纤维化中炎症与坏死性凋亡之间的关系中发挥作用 .
氧化应激减少
氟芬尼酮通过减少氧化应激发挥抗炎作用。 这种氧化应激的减少与炎症负担的降低和纤维化的抑制有关 .
凋亡抑制
该化合物已知具有抑制凋亡的作用,凋亡是程序性细胞死亡的一种形式,通常与纤维化疾病有关 .
各种器官的纤维化
作用机制
Target of Action
Fluorofenidone (AKF-PD) is a novel compound that primarily targets the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome and the RIPK3/MLKL pathway . These targets play a crucial role in the regulation of inflammation and cell death, which are major mechanisms of renal fibrosis .
Mode of Action
Fluorofenidone interacts with its targets by inhibiting their activation. It has been shown to alleviate renal fibrosis by inhibiting necroptosis, a type of caspase-independent regulated cell death, through the RIPK3/MLKL pathway . It also significantly reduces renal fibrosis by inhibiting the activation of the NLRP3 inflammasome .
Biochemical Pathways
Fluorofenidone affects several biochemical pathways. It inhibits the RIPK3/MLKL pathway, which is involved in necroptosis . It also suppresses the activation of the NLRP3 inflammasome . These pathways are associated with inflammation and cell death, which are key mechanisms in the development of renal fibrosis .
Pharmacokinetics
It is known that the compound is administered orally , suggesting that it has good oral bioavailability
Result of Action
Fluorofenidone has been shown to have effective anti-inflammatory and antifibrotic activity. It ameliorates renal tubular damage, inflammatory-cell infiltration, and collagen deposition . It also decreases the expression of proinflammatory factors and chemokines . In addition, it reduces mitochondrial dysfunction and the production of inflammatory cytokines .
Action Environment
Environmental factors can influence the action of Fluorofenidone. For instance, in a study where Fluorofenidone was used to prevent pulmonary fibrosis and inflammation induced by silica, it was found to significantly reduce alveolitis, lung fibrosis, and collagen III distribution . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of silica.
未来方向
生化分析
Biochemical Properties
Fluorofenidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Fluorofenidone is with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Fluorofenidone inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha . Additionally, Fluorofenidone interacts with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, particularly inhibiting the phosphorylation of STAT3, which is crucial in the progression of renal fibrosis .
Cellular Effects
Fluorofenidone exerts various effects on different cell types and cellular processes. In renal interstitial fibroblasts and glomerular mesangial cells, Fluorofenidone inhibits the activation and proliferation of these cells by reducing the expression of fibronectin and alpha-smooth muscle actin . In hepatic stellate cells, Fluorofenidone suppresses cell proliferation and activation by downregulating the expression of collagen I and alpha-smooth muscle actin . Furthermore, Fluorofenidone influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to reduced inflammation and fibrosis .
Molecular Mechanism
The molecular mechanism of Fluorofenidone involves several key processes. Fluorofenidone inhibits the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, which plays a crucial role in the inflammatory response . By inhibiting the activation of the NLRP3 inflammasome, Fluorofenidone reduces the production of activated caspase-1 and the maturation of interleukin-1 beta . Additionally, Fluorofenidone enhances autophagy and maintains mitochondrial function, which further contributes to its anti-fibrotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorofenidone have been observed to change over time. Fluorofenidone has demonstrated stability in various experimental models, maintaining its anti-inflammatory and anti-fibrotic properties over extended periods . Long-term studies have shown that Fluorofenidone can effectively reduce fibrosis and inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Fluorofenidone vary with different dosages in animal models. In studies involving renal fibrosis, higher doses of Fluorofenidone have been associated with more significant reductions in fibrosis and inflammation . At very high doses, Fluorofenidone may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Fluorofenidone undergoes metabolic transformations primarily through oxidation and hydroxylation. The primary metabolites of Fluorofenidone include hydroxylated and carboxylated derivatives . These metabolites are mainly excreted through urine and feces, with the majority being carboxylated metabolites . The metabolic pathways of Fluorofenidone involve enzymes such as cytochrome P450, which catalyze the oxidation reactions .
Transport and Distribution
Fluorofenidone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Fluorofenidone’s localization within tissues is influenced by its interactions with specific cellular components, leading to its accumulation in target organs such as the liver, kidneys, and lungs . The distribution of Fluorofenidone within these tissues is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Fluorofenidone is primarily within the cytoplasm and mitochondria of cells. Fluorofenidone’s activity is influenced by its localization, as it interacts with various signaling pathways and cellular components within these compartments . The targeting signals and post-translational modifications of Fluorofenidone direct it to specific subcellular locations, enhancing its therapeutic effects .
属性
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYVVUJIQYGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474415 | |
| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848353-85-5 | |
| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)

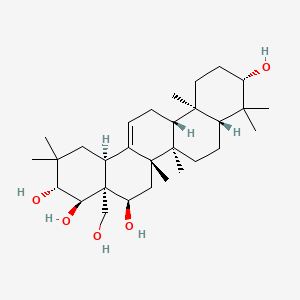
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)

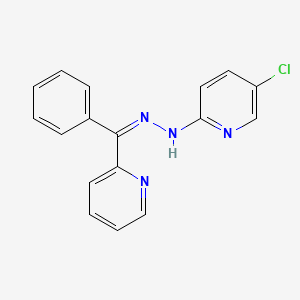
![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
